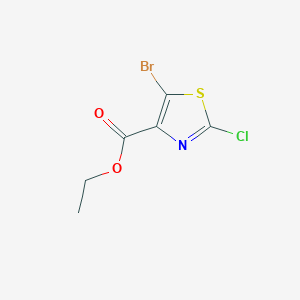
Ethyl 5-bromo-2-chlorothiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-bromo-2-chlorothiazole-4-carboxylate is a chemical compound with the molecular formula C6H5BrClNO2S . It is also known by other names such as Ethyl 2-chloro-1,3-thiazole-4-carboxylate and Ethyl2-chloro-4-thiazolecarboxylate .
Molecular Structure Analysis
The molecular weight of this compound is 270.53 g/mol . The InChI code for this compound is 1S/C6H5BrClNO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 . The canonical SMILES representation is CCOC(=O)C1=C(SC(=N1)Cl)Br .Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.53 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 67.4 Ų . The exact mass and monoisotopic mass of the compound are 268.89129 g/mol .Wissenschaftliche Forschungsanwendungen
Electrochemical Surface Finishing and Energy Storage
Research by Tsuda, Stafford, and Hussey (2017) discusses the progress in electrochemical technology using room-temperature ionic liquids (RTILs), including compounds similar to Ethyl 5-bromo-2-chlorothiazole-4-carboxylate. These RTILs have applications in electroplating and energy storage, highlighting the potential for such compounds in electrochemical applications and energy technology (Tsuda, Stafford, & Hussey, 2017).
Synthesis and Antioxidant Evaluation
Laroum, Boulcina, Bensouici, and Debache (2019) discuss the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones, showcasing the potential of ethyl acetoacetate in the synthesis of molecules with significant biological and medicinal properties. This research implies that derivatives of ethyl compounds can be intermediates for synthesizing various heterocycles, suggesting potential pharmaceutical applications (Laroum et al., 2019).
Ionic Liquids with Polysaccharides
Heinze, Dorn, Schöbitz, Liebert, Köhler, and Meister (2008) explore the interaction of ionic liquids with polysaccharides like cellulose. The study indicates the role of similar compounds as solvents for cellulose, leading to applications in cellulose modification and possibly in the development of new materials (Heinze et al., 2008).
Antioxidant Capacity Reaction Pathways
Ilyasov, Beloborodov, Selivanova, and Terekhov (2020) review the ABTS/PP decolorization assay of antioxidant capacity, providing insights into the reaction pathways of antioxidants. This research could inform the development of assays or synthetic pathways involving this compound or related compounds (Ilyasov et al., 2020).
Novel Brominated Flame Retardants
Zuiderveen, Slootweg, and de Boer (2020) provide a critical review on the occurrence of novel brominated flame retardants in various environments. This review underscores the importance of research on the environmental fate and toxicity of brominated compounds, potentially including this compound, given its structural similarity to brominated flame retardants (Zuiderveen et al., 2020).
Safety and Hazards
The compound is associated with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUOQHXDFFIRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653410 | |
| Record name | Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125409-85-9 | |
| Record name | Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)

amine](/img/structure/B1416371.png)
![3-[(4-Methoxyphenyl)methoxy]propan-1-amine](/img/structure/B1416372.png)
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B1416373.png)

![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)





